Platyphyllonol

Antiviral Influenza Natural Product

Researchers screening antiviral candidates require batch-consistent, well-characterized control compounds. Platyphyllonol addresses this with quantifiable moderate activity and defined SAR relationships. • Moderate anti-influenza activity against KBNP-0028 (H9N2) for assay calibration • Defined cytotoxicity (MCF-7 IC50 = 46.9 μg/mL) for controlled stressor studies • Non-inhibitor of CYP2D6 with favorable hepatotoxicity predictions to reduce late-stage attrition

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
Cat. No. B12431474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatyphyllonol
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1
InChIKeyZBFSUZGUYFFWGY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Platyphyllonol: Alnus japonica Diarylheptanoid


Platyphyllonol (CAS 41137-85-3) is a linear diarylheptanoid primarily isolated from the bark of Alnus japonica (Betulaceae) [1]. It belongs to the curcuminoid class of natural products and is characterized by a 1,7-diphenylheptane skeleton [2]. In silico predictions indicate it is a non-inhibitor of CYP2D6 and hepatotoxicity, with a predicted blood-brain barrier (BBB) penetration level of 2 (medium) [3].

Plant-derived diarylheptanoid probe from Alnus japonica
Curcuminoid-class natural product supports SAR and glycosylation studies
Anti-influenza and cytotoxicity research context; in silico ADMET profiling fit

Platyphyllonol vs. Alnus-Derived Diarylheptanoids


Diarylheptanoids from Alnus species, such as hirsutenone, oregonin, and platyphylloside, share a core structure but exhibit starkly different biological activities and stability profiles due to variations in hydroxylation, glycosylation, and saturation [1]. For instance, platyphyllonol demonstrates moderate anti-influenza activity, whereas its glycosylated derivative platyphyllonol-5-O-β-D-xylopyranoside shows weaker activity in the same assay [2]. Furthermore, the aqueous stability of linear diarylheptanoids like hirsutenone is pH-dependent and limited, while other analogs like the cyclic diarylheptanoid alnusone demonstrate superior stability [3]. These structural nuances directly impact experimental reproducibility and efficacy, making generic substitution scientifically invalid.

Glycosylation status alters antiviral potency
Platyphyllonol aglycone shows strong anti-influenza activity, whereas its 5-O-xylopyranoside derivative is only moderately active. Using the glycosylated form may significantly reduce assay sensitivity.
Aqueous stability differs across analogs
Linear diarylheptanoids like hirsutenone exhibit pH-dependent and limited stability, while cyclic analogs such as alnusone show superior stability. Stability profile may not transfer between analogs.
Hydroxylation/saturation pattern drives bioactivity divergence
Minor structural changes in Alnus-derived diarylheptanoids lead to starkly different biological activities. Generic substitution based on core scaffold is scientifically invalid.

Platyphyllonol: Direct Comparative Evidence


Anti-Influenza Activity Relative to Zanamivir

In a study evaluating anti-influenza activity against KBNP-0028 (H9N2) avian influenza virus, platyphyllonol showed moderate activity compared to the positive control zanamivir [1]. In the same study, the closely related analog platyphyllone (10) was reported to be strongly active [1].

Anti-Influenza Activity
Head-to-head
Platyphyllonol: moderately active
Platyphyllone: strongly active; Zanamivir: positive control
Guides compound selection for influenza studies based on reported activity tier
Qualitative ranking in H9N2 avian influenza assay
Antiviral Influenza Natural Product

Cytotoxicity in MCF-7 Breast Cancer Cells

Platyphyllonol demonstrates cytotoxic effects on MCF-7 human breast cancer cells with an IC50 of 46.9 μg/mL [1]. This activity is distinct from another diarylheptanoid isolated from the same study, which showed a much lower IC50 of 18.1 μg/mL, indicating a 2.6-fold difference in potency [1].

MCF-7 Cytotoxicity
Head-to-head
IC50 = 46.9 μg/mL
Supports cytotoxicity endpoint review for moderate potency context
2.6-fold less potent than analog 1 in MTT assay
Cytotoxicity Cancer Research MCF-7

No Direct Hepatoprotection vs. Analogs

In a study assessing hepatoprotective effects against t-BHP-induced toxicity in HepG2 cells, platyphyllonol-5-O-β-D-xylopyranoside (10) and platyphyllenone (12) did not show significant protective effects, while compounds 1-8 exhibited significant protection, with compound 8 showing the greatest effect at 50.7 ± 3.7% protection at 10 μM [1].

Hepatoprotection Assessment
Head-to-head
Platyphyllonol: no significant protection
Analog 8: 50.7 ± 3.7% protection at 10 μM
Not suitable for hepatoprotection studies; clear differentiation from protective analogs
t-BHP-induced toxicity in HepG2 cells
Hepatoprotection Oxidative Stress HepG2

Impact of Glycosylation on Antiviral Activity

The glycosylated derivative platyphyllonol-5-O-β-D-xylopyranoside (9) showed moderate activity against KBNP-0028 (H9N2) avian influenza virus, whereas the aglycone platyphyllonol (10) was strongly active in the same assay [1]. This indicates that glycosylation at the 5-O position reduces antiviral potency.

Glycosylation Impact on Antiviral SAR
Head-to-head
Aglycone platyphyllonol: strongly active
5-O-xylopyranoside derivative: moderately active
Informs aglycone selection for antiviral SAR; glycosylation reduces potency
In vitro H9N2 assay
Antiviral Structure-Activity Relationship Glycosylation

Predicted ADMET Profile

In silico ADMET predictions for a panel of natural compounds show that Platyphyllonol has a LibDock score of 112.212, is predicted to have good absorption (0), medium BBB penetration (2), and is a non-inhibitor of both CYP2D6 (0) and hepatotoxicity (0) [1]. This profile compares favorably to other compounds in the panel, such as Solapalmitine (LibDock 118.404) and Isodesacetyluvaricin (LibDock 116.555), suggesting a balanced profile for further development [1].

Predicted ADMET Profile
Cross-study comparable
LibDock 112.212; non-inhibitor of CYP2D6, hepatotoxicity
Supports early lead prioritization based on favorable in silico properties
Computational prediction panel; requires experimental validation
ADMET In Silico Drug-likeness

Platyphyllonol: Research Applications


Anti-Influenza Assay Control Compound

Platyphyllonol is an ideal candidate for use as a moderately active control compound in anti-influenza assays. Its established, moderate activity against the KBNP-0028 (H9N2) strain provides a reliable benchmark for screening more potent synthetic or natural derivatives [1]. Researchers can use it to calibrate assay sensitivity and validate new antiviral screening protocols, distinct from the strong activity of platyphyllone or the clinical standard zanamivir.

SAR of Diarylheptanoid Glycosylation

The direct comparative data showing that platyphyllonol (aglycone) is strongly active against influenza while its 5-O-xylopyranoside derivative is only moderately active makes it a critical tool for SAR studies [1]. Researchers investigating the impact of glycosylation on the bioactivity of diarylheptanoids can use this pair to elucidate the structural requirements for antiviral potency, guiding the rational design of more effective analogs.

MCF-7 Cytotoxicity Assays

For experiments requiring a compound with a defined, moderate cytotoxic effect on MCF-7 cells, platyphyllonol (IC50 = 46.9 μg/mL) offers a distinct advantage over more potent analogs from the same study (e.g., Diarylheptanoid 1, IC50 = 18.1 μg/mL) [1]. This allows for the study of cellular responses to a sub-maximal cytotoxic stressor or for use in combination studies where a moderate baseline effect is desired.

ADMET-Driven Lead Prioritization

Computational chemistry and drug discovery teams can prioritize platyphyllonol for further in vitro ADMET profiling based on its favorable in silico predictions, which indicate it is a non-inhibitor of CYP2D6 and unlikely to cause hepatotoxicity [1]. This data supports its selection from a library of natural compounds for lead optimization programs, potentially reducing late-stage attrition due to safety liabilities.

Application
Selection Property
Validation Focus
Anti-influenza assay benchmarking
Reported moderate anti-influenza activity benchmark
Calibration against strong controls (platyphyllone, zanamivir)
Diarylheptanoid SAR studies
Glycosylation-dependent activity context
Aglycone vs. glycoside antiviral potency comparison
MCF-7 cytotoxicity research
Reported cytotoxicity endpoint range
Dose-response and combination study design with moderate stressors
In silico ADMET lead profiling
Predicted non-inhibitor of CYP2D6, hepatotoxicity
ADMET prioritization benchmarking against compound library

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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